Introduction: The Prominence of the Indolizidinone Core in Medicinal Chemistry
Introduction: The Prominence of the Indolizidinone Core in Medicinal Chemistry
An In-Depth Technical Guide to the 7-Amino-hexahydro-indolizin-3-one Scaffold for Researchers and Drug Development Professionals
The indolizidine alkaloid scaffold, characterized by a fused five- and six-membered ring system with a bridging nitrogen atom, is a privileged structure in natural product chemistry and drug discovery.[1][2] These compounds, isolated from a wide array of natural sources including plants, fungi, and amphibians, exhibit a remarkable diversity of biological activities.[1][3] The hexahydro-indolizin-3-one core, a saturated bicyclic lactam variant, represents a key pharmacophore that has garnered significant interest. The introduction of an amino group to this scaffold, as in 7-Amino-hexahydro-indolizin-3-one, offers a strategic handle for modulating physicochemical properties and biological targets.
While specific data for 7-Amino-hexahydro-indolizin-3-one is limited in publicly accessible literature, this guide will provide a comprehensive overview of its chemical nature, plausible synthetic strategies, and potential therapeutic applications by drawing upon the well-established chemistry and pharmacology of the broader amino-indolizidinone class of molecules. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on this promising scaffold.
Chemical Structure and Stereochemistry
Based on its nomenclature and the molecular formula of its hydrochloride salt (C8H14N2O.ClH), the chemical structure of 7-Amino-hexahydro-indolizin-3-one can be elucidated.[4] The hexahydro-indolizin-3-one core contains multiple chiral centers, leading to the possibility of several stereoisomers. The precise stereochemistry would need to be confirmed through stereoselective synthesis and analytical techniques such as X-ray crystallography or chiral chromatography.
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IUPAC Name: 7-aminohexahydroindolizin-3(2H)-one
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Core Scaffold: Indolizidinone
The presence of the primary amine at the 7-position and the lactam at the 3-position provides two key points for chemical modification and interaction with biological targets. The stereochemical configuration of the substituents on the bicyclic ring system is crucial for biological activity, as is often the case with conformationally constrained molecules.[5]
Physicochemical Properties
Detailed experimental data for 7-Amino-hexahydro-indolizin-3-one is not widely available. However, some fundamental properties of its hydrochloride salt have been documented.[4] The properties of the free base can be inferred based on the general characteristics of similar small molecule heterocyclic amines.
| Property | Value | Source |
| Molecular Formula | C8H14N2O (free base); C8H15ClN2O (HCl salt) | [4] |
| Molecular Weight | 154.21 g/mol (free base); 190.67 g/mol (HCl salt) | [4] |
| CAS Number | 2863686-99-9 (HCl salt) | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents as the hydrochloride salt. The free base is likely to be more soluble in organic solvents. | |
| Appearance | Likely a crystalline solid. |
Synthesis and Purification: A Plausible Synthetic Approach
While a specific, documented synthesis for 7-Amino-hexahydro-indolizin-3-one is not readily found in the literature, a plausible multi-step synthetic route can be devised based on established methods for constructing substituted indolizidinones.[5][6] A potential strategy involves the stereoselective construction of a substituted piperidine ring followed by cyclization to form the bicyclic lactam core.
Hypothetical Synthetic Workflow
A feasible approach could commence from a suitably protected amino-substituted piperidine derivative, which can be elaborated through a series of transformations including acylation, cyclization, and deprotection to yield the target molecule.
Caption: Proposed synthetic workflow for 7-Amino-hexahydro-indolizin-3-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptual outline and would require experimental optimization.
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Step 1: Acylation of a Protected Amino-Piperidine. A commercially available, suitably protected amino-piperidine derivative is acylated with a four-carbon building block containing a terminal ester group (e.g., ethyl 4-bromobutanoate) in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane.
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Step 2: Intramolecular Cyclization. The resulting N-acylated piperidine undergoes an intramolecular cyclization, such as a Dieckmann condensation, using a strong base like sodium ethoxide in ethanol to form the bicyclic β-keto ester.
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Step 3: Decarboxylation and Reduction. The β-keto ester is then subjected to acidic hydrolysis and decarboxylation. The resulting ketone can be reduced to a hydroxyl group using a reducing agent like sodium borohydride.
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Step 4: Introduction of the Amino Group. The hydroxyl group at the 7-position is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with an azide source (e.g., sodium azide). Subsequent reduction of the azide (e.g., by catalytic hydrogenation) yields the primary amine.
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Step 5: Deprotection. Finally, any protecting groups on the amino function are removed under appropriate conditions to yield the target compound, 7-Amino-hexahydro-indolizin-3-one.
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Purification: The final product can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.
Potential Applications and Biological Activity
The indolizidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2] While the specific biological profile of 7-Amino-hexahydro-indolizin-3-one is not documented, its structural features suggest potential applications in several therapeutic areas.
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Central Nervous System (CNS) Disorders: Many indolizine derivatives exhibit CNS activity, including antidepressant and anxiolytic effects.[7] The amino group in 7-Amino-hexahydro-indolizin-3-one could interact with various receptors in the CNS, such as serotonin or dopamine receptors.
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Anticancer Activity: A significant number of indolizine derivatives have been reported to possess potent anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization or modulation of key signaling pathways.[8][9][10][11] The amino-indolizidinone scaffold could serve as a template for the development of novel anti-proliferative agents.
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Antimicrobial and Antiviral Activity: Some indolizidine alkaloids have shown promising activity against a range of pathogens.[3]
Hypothetical Mechanism of Action: G-Protein Coupled Receptor (GPCR) Modulation
Given the prevalence of CNS activity among related compounds, a plausible mechanism of action for 7-Amino-hexahydro-indolizin-3-one could involve modulation of a G-protein coupled receptor (GPCR). The primary amine could act as a key pharmacophoric feature, mimicking an endogenous ligand.
Caption: Potential GPCR modulatory activity of 7-Amino-hexahydro-indolizin-3-one.
Conclusion
7-Amino-hexahydro-indolizin-3-one represents an intriguing, yet underexplored, chemical entity within the medicinally important class of indolizidine alkaloids. While specific experimental data remains scarce, this in-depth technical guide provides a solid foundation for its chemical structure, plausible synthetic strategies, and potential biological applications based on the rich chemistry and pharmacology of related compounds. The amino-indolizidinone scaffold holds considerable promise for the development of novel therapeutics, and it is hoped that this guide will stimulate further research into this fascinating area of medicinal chemistry.
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